Welcome to the BenchChem Online Store!
molecular formula C11H13NO4 B8074177 5-Hydroxy-2-propionylamino-benzoic acid methyl ester

5-Hydroxy-2-propionylamino-benzoic acid methyl ester

Cat. No. B8074177
M. Wt: 223.22 g/mol
InChI Key: JFMWCXWCXLYKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07074831B2

Procedure details

5-Hydroxy isatoic anhydride (17.9 g, 0.1 mol) was heated to reflux with sodium methoxide (0.5 g, 0.01 mol) in methanol (600 mL) for 1 h. The reaction mixture was cooled on icebath, propionic anhydride (15.0 g, 0.115 mol) was added and then the mixture was heated to reflux for 0.5 h The mixture was then concentrated under reduced pressure to app. one-half of its original volume and left over night in a refrigerator. The resulting precipitate was collected, washed with methanol and dried to give the title compound as pure white crystals (15.2 g, 0.068 mol).
Quantity
17.9 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=[O:12])[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].[CH3:14][O-].[Na+].[C:17](OC(=O)CC)(=O)[CH2:18]C>CO>[CH3:14][O:9][C:7](=[O:8])[C:6]1[CH:13]=[C:2]([OH:1])[CH:3]=[CH:4][C:5]=1[NH:11][C:10](=[O:12])[CH2:17][CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
17.9 g
Type
reactant
Smiles
OC1=CC=C2C(C(=O)OC(N2)=O)=C1
Step Two
Name
sodium methoxide
Quantity
0.5 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C(CC)(=O)OC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 0.5 h The mixture
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated under reduced pressure
WAIT
Type
WAIT
Details
one-half of its original volume and left over night in a refrigerator
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)O)NC(CC)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.068 mol
AMOUNT: MASS 15.2 g
YIELD: CALCULATEDPERCENTYIELD 680%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.